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Structural Analysis & Binding Mode

The atomic-level view from the crystal structure shows how cerdulatinib achieves its potent inhibition.

Binding Site: Cerdulatinib binds to the highly conserved ATP-binding pocket of the JAK2 kinase
domain (JH1) in its active conformation, classifying it as a type-I inhibitor [1].

Key Interactions: The structure shows that high potency and moderate JAK2 selectivity are linked to
interactions with the front pocket of the ATP-binding site [2] [1]. The inhibitor's orientation within the

pocket facilitates specific atomic contacts with critical residues that stabilize the binding.
Structural Characterization Workflow: The determination of this structure was part of a larger

comparative study to understand the determinants of drug selectivity across multiple clinical-stage
JAK2 inhibitors [1]. The experimental workflow is summarized below.
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Detailed Experimental Methodology

The structural data for the cerdulatinib-JAK2 complex was generated using well-established

crystallographic techniques. Here are the key experimental protocols from the research:

Protein Expression and Purification: The kinase domain of human JAK2 (JH1) was expressed
using the baculovirus system in Trichoplusia ni insect cells [2]. The protein was subsequently

purified to homogeneity using standard chromatographic methods like nickel-affinity (if using a His-tag
construct) and size-exclusion chromatography to obtain a monodisperse sample suitable for

crystallization.
Crystallization and Data Collection: The purified JAK2 JH1 domain was complexed with

cerdulatinib and crystallized. The X-ray diffraction data used to solve the structure was collected
using a synchrotron radiation source [2].

Data Processing and Refinement:
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The diffraction data was processed and scaled using software packages like XDS and Aimless
[2].
The structure was solved by a method called "Molecular Replacement" using PHASER,

where a known similar structure is used as a search model to determine the initial phases [2].
The model was then iteratively built and refined against the diffraction data using PHENIX to

achieve the final high-resolution structure with an R-value work of 0.173 [2].

Functional & Therapeutic Context

The structural data connects directly to cerdulatinib's function as a promising therapeutic agent.

Mechanism of Action: Cerdulatinib is a novel dual SYK/JAK kinase inhibitor [3]. It

simultaneously targets key nodes in the B-cell receptor (BCR) and JAK/STAT signaling pathways,
which are critically involved in the survival and proliferation of certain lymphomas and leukemias [3].

Inhibition Profile: Beyond JAK2, cerdulatinib also potently inhibits other JAK family members
(JAK1, JAK3, TYK2) and SYK kinase, as shown in the table below [1] [4]. This multi-target profile is

the basis for its clinical investigation.

Kinase Target Binding Affinity (Kd, nM) Activity Inhibition (IC50, nM)

JAK1 23 22

JAK2 4.8 11

JAK3 3.3 25

TYK2 6.9 26

SYK Information not in search results Information not in search results

Therapeutic Application: The dual inhibition of SYK and JAK pathways by cerdulatinib has

demonstrated broad anti-tumor activity in preclinical models of diffuse large B-cell lymphoma
(DLBCL), including both ABC and GCB subtypes [3]. Early-phase clinical trials in relapsed/refractory

follicular lymphoma have shown promising efficacy, both as a monotherapy and in combination with
rituximab [5].

Further Research & Data Access
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For researchers seeking to delve deeper, the following resources are available:

Access the 3D Structure: The atomic coordinates for the JAK2-cerdulatinib complex are publicly
available in the Protein Data Bank (PDB) under accession code 8BX6 [2]. This allows for direct

visualization and analysis in molecular graphics software.
Comparative Analysis: The study by Miao et al. (2024) provides a broader context, as it includes the

structures of JAK2 with six other clinical-stage inhibitors (including pacritinib and momelotinib),
enabling a direct comparison of binding modes and selectivity determinants [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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